5-Oxohexane-1-sulfonyl chloride
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Overview
Description
5-Oxohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S and a molecular weight of 198.67 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to a hexane chain with a ketone functional group at the fifth position. This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxohexane-1-sulfonyl chloride can be synthesized through the oxidation of thiols using N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium chloride and water . This method allows for the in situ preparation of sulfonyl chlorides, which can then be reacted with amines or sodium azide to form sulfonamides or sulfonyl azides, respectively .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of oxidative chlorination processes. These methods rely on the oxidation of thiol precursors to sulfonyl chlorides using aqueous oxidants such as sodium hypochlorite (NaClO) or hydrogen peroxide (H2O2) in the presence of hydrochloric acid (HCl) . The scalability of these methods has been demonstrated, allowing for the production of sulfonyl chlorides on a large scale .
Chemical Reactions Analysis
Types of Reactions
5-Oxohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols.
Oxidation Reactions: The ketone group at the fifth position can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions involving this compound.
Major Products Formed
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Scientific Research Applications
5-Oxohexane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs, which are important in medicinal chemistry.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Oxohexane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines or alcohols, respectively . This reactivity makes it a valuable reagent in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl Chloride: A sulfonyl chloride with a toluene group.
Uniqueness
5-Oxohexane-1-sulfonyl chloride is unique due to the presence of both a ketone and a sulfonyl chloride group on a hexane chain. This combination of functional groups allows for diverse reactivity and applications in various fields of research .
Properties
IUPAC Name |
5-oxohexane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-6(8)4-2-3-5-11(7,9)10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJVBLKOOVZRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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